

Application Note: Mass Spectrometry Analysis of Lauric Acid-13C-1

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Compound of Interest

Compound Name: Lauric acid-13C-1

Cat. No.: B1612441

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Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry. **Lauric acid-13C-1**, a saturated fatty acid with a carbon-13 isotope at the carboxyl position, serves as a valuable tracer to investigate fatty acid metabolism and transport. Its distinct mass shift allows for precise differentiation from its endogenous, unlabeled counterpart. This application note provides a detailed protocol for the analysis of **Lauric acid-13C-1** using gas chromatography-mass spectrometry (GC-MS) following derivatization to its fatty acid methyl ester (FAME). Understanding the characteristic fragmentation pattern of **Lauric acid-13C-1** methyl ester is crucial for accurate identification and quantification.

Mass Spectrometry Fragmentation Pattern of Lauric Acid-13C-1 Methyl Ester

For GC-MS analysis, **Lauric acid-13C-1** is first converted to its more volatile methyl ester, Methyl laurate-1-13C. The molecular weight of Methyl laurate-1-13C is 215.34 g/mol. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, which is summarized in Table 1. The presence of the 13C atom at the carboxyl group results in a +1 m/z shift for fragments containing this carbon atom compared to the unlabeled methyl laurate.

Table 1: Predicted Electron Ionization Fragmentation Pattern of Methyl Laurate-1-13C

m/z	Proposed Fragment Ion	Putative Structure/Origin	Predicted Relative Intensity
215	$[M]^+•$	Molecular Ion	Low
184	$[M - OCH_3]^+$	Loss of the methoxy group	Moderate
172	$[M - C_3H_7]^+$	Alpha-cleavage	Low
144	$[M - C_5H_{11}]^+$	Cleavage of the alkyl chain	Low
130	$[M - C_6H_{13}]^+$	Cleavage of the alkyl chain	Low
88	$[C_4H_7O_2]^+•$	McLafferty +1 rearrangement followed by loss of a methyl group	Moderate
75	$[CH_3O^{13}C(OH)=CH_2]^+•$	McLafferty rearrangement product	High (Base Peak)
55	$[C_4H_7]^+$	Alkyl fragment	Moderate
43	$[C_3H_7]^+$	Alkyl fragment	High
41	$[C_3H_5]^+$	Alkyl fragment	High

Note: The relative intensities are predicted based on the known fragmentation of unlabeled methyl laurate and may vary depending on the instrument and analytical conditions.

Experimental Protocols

Derivatization of Lauric Acid-13C-1 to its Methyl Ester (FAME)

Materials:

- **Lauric acid-13C-1**
- Boron trifluoride-methanol solution (14% BF₃ in MeOH)
- Hexane
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Glass reaction vials with PTFE-lined caps
- Heating block or water bath

Procedure:

- Accurately weigh approximately 1 mg of **Lauric acid-13C-1** into a glass reaction vial.
- Add 1 mL of 14% boron trifluoride-methanol solution to the vial.
- Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
- Allow the vial to cool to room temperature.
- Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
- Vortex the mixture vigorously for 1 minute to extract the FAME into the hexane layer.
- Centrifuge briefly to separate the phases.
- Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- The hexane solution containing Methyl laurate-1-13C is now ready for GC-MS analysis.

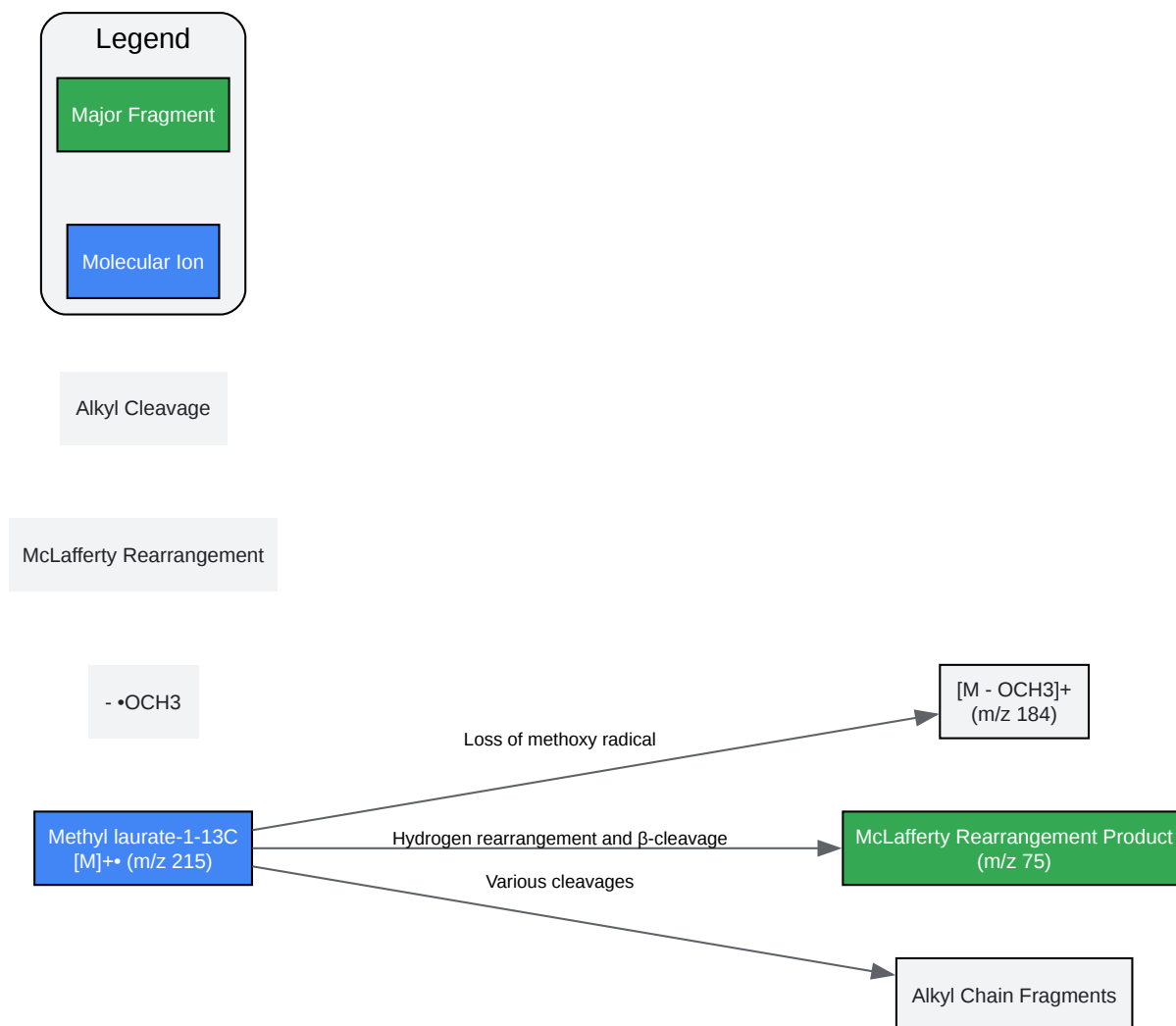
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Inlet Temperature: 250°C
- Injection Volume: 1 μ L
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes
 - Ramp: 10°C/min to 250°C
 - Hold: 5 minutes at 250°C
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: m/z 40-300

Visualization of Fragmentation Pathway

The following diagram illustrates the key fragmentation pathways of the Methyl laurate-1-13C molecular ion under electron ionization.

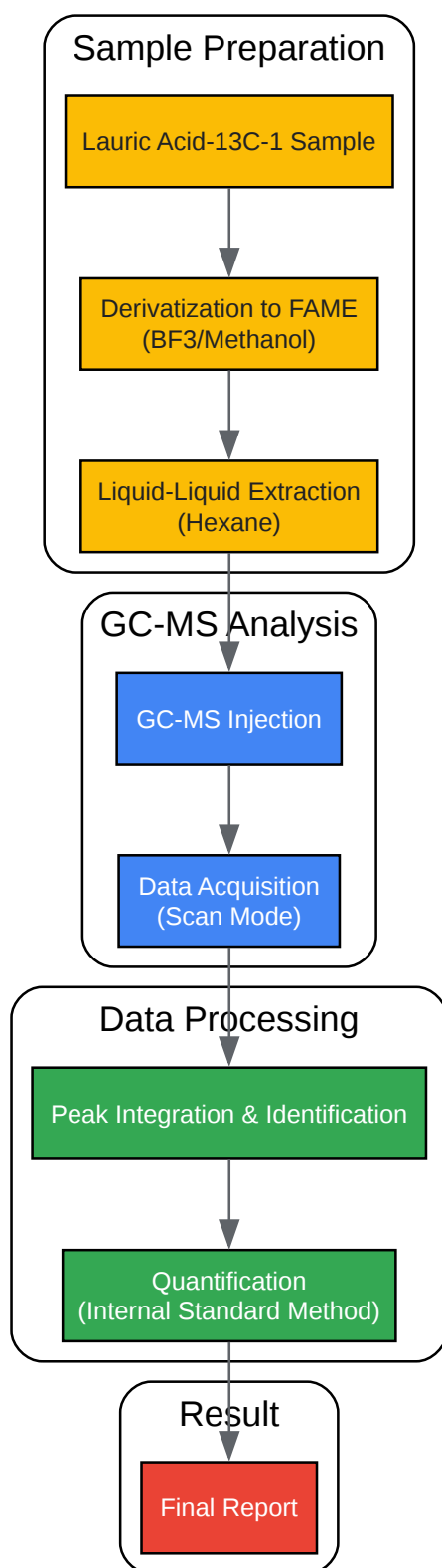


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Caption: Key fragmentation pathways of Methyl laurate-1-13C.

Logical Workflow for Analysis

The following diagram outlines the logical workflow from sample preparation to data analysis for the quantification of **Lauric acid-13C-1**.



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Caption: Workflow for **Lauric Acid-13C-1** analysis by GC-MS.

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